5-amino-2,3-dimethylbenzoic acid hydrochloride
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Overview
Description
5-amino-2,3-dimethylbenzoic acid hydrochloride: is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon, and two methyl groups are attached to the 2nd and 3rd carbons of the benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2,3-dimethylbenzoic acid hydrochloride typically involves the nitration of 2,3-dimethylbenzoic acid, followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the amino derivative. Finally, the amino compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 5-amino-2,3-dimethylbenzoic acid hydrochloride can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-amino-2,3-dimethylbenzoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also serve as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for designing molecules with desired pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-2,3-dimethylbenzoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methyl groups can influence the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor signaling, or other biochemical processes.
Comparison with Similar Compounds
2,3-dimethylbenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
5-amino-2-methylbenzoic acid: Contains only one methyl group, which may affect its chemical and biological properties.
5-amino-3-methylbenzoic acid: Similar to 5-amino-2,3-dimethylbenzoic acid hydrochloride but with a different methyl group position.
Uniqueness: this compound is unique due to the presence of both amino and two methyl groups on the benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
2770359-62-9 |
---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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